Nebivolol hydrochloride

描述

奈比洛尔盐酸盐是一种主要用于治疗高血压和心力衰竭的β受体阻滞剂。 它是一种外消旋体,由两种对映异构体组成,其中一种是β肾上腺素能受体拮抗剂,而另一种则作为一种不具有β肾上腺素能活性的心脏兴奋剂 。 奈比洛尔盐酸盐以其对β1肾上腺素能受体的选择性高而闻名,这使其在降低血压和改善心脏功能方面非常有效 .

准备方法

合成路线和反应条件: 奈比洛尔盐酸盐可以通过一个多步合成过程合成,该过程涉及6-氟-3,4-二氢-2H-1-苯并吡喃-2-胺与各种试剂反应形成最终产物。 合成通常涉及使用二甲基甲酰胺等溶剂以及二氯甲烷中的碘等试剂 .

工业生产方法: 在工业环境中,奈比洛尔盐酸盐是使用高效液相色谱(HPLC)和其他先进技术生产的,以确保其纯度和一致性。 该过程涉及严格控制反应条件,并使用自动化系统进行质量控制 .

化学反应分析

反应类型: 奈比洛尔盐酸盐会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对其代谢和治疗作用至关重要 .

常见的试剂和条件: 奈比洛尔盐酸盐反应中使用的常见试剂包括氧化剂、还原剂和乙醇和水等溶剂。 反应通常在受控条件下进行,以确保获得预期结果 .

形成的主要产物: 奈比洛尔盐酸盐反应形成的主要产物包括其代谢物,这些代谢物通过肾脏和粪便排泄。 这些代谢物对于药物的治疗作用和其从体内的消除至关重要 .

科学研究应用

Hypertension Management

Nebivolol is predominantly prescribed for the treatment of high blood pressure (hypertension). Clinical studies have demonstrated its effectiveness in significantly lowering both systolic and diastolic blood pressure. For example, in a large-scale study involving 6,356 patients, nebivolol was shown to reduce blood pressure effectively over a six-week period, with no serious adverse events reported .

Heart Failure Treatment

Nebivolol is also utilized in managing heart failure, particularly in elderly patients. The SENIORS study indicated that while nebivolol did not significantly reduce mortality rates, it did lower the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . This suggests that nebivolol may enhance patient outcomes in heart failure management.

Angina and Cardiovascular Protection

In addition to hypertension and heart failure, nebivolol is used to treat angina by decreasing heart rate and contractility, thus reducing myocardial oxygen demand . Its vasodilatory effects contribute to improved coronary blood flow, making it beneficial for patients with ischemic heart disease.

Pharmacological Mechanism

Nebivolol operates through a dual mechanism:

- Beta-1 Receptor Blockade : By selectively blocking beta-1 adrenergic receptors in the heart, nebivolol reduces heart rate and myocardial contractility.

- Nitric Oxide Potentiation : Nebivolol enhances nitric oxide production via β3 receptor stimulation, leading to vasodilation and improved endothelial function . This mechanism not only helps in lowering blood pressure but also contributes to arterial flexibility.

Comparative Effectiveness

Clinical trials have consistently shown that nebivolol is more effective than placebo in reducing blood pressure across diverse populations. For instance, a study reported that patients receiving nebivolol experienced mean reductions in diastolic blood pressure ranging from 8.6 to 11.4 mmHg compared to placebo .

Long-term Outcomes

Long-term studies indicate that nebivolol maintains its antihypertensive effects over extended periods without significant adverse effects. Patients often report improved quality of life and general well-being compared to those on traditional beta-blockers .

Safety Profile

Nebivolol is generally well-tolerated with a low incidence of side effects compared to other beta-blockers. Commonly reported side effects include headache, fatigue, and dizziness; however, serious adverse events are rare . Its favorable safety profile makes it a suitable option for patients with comorbid conditions.

Off-label Uses and Future Directions

Recent research suggests potential off-label applications for nebivolol:

- Microvascular Angina : Nebivolol may help manage symptoms associated with microvascular angina due to its vasodilatory properties .

- Cancer Therapy-related Cardiac Dysfunction : Emerging studies propose that nebivolol could mitigate cardiac dysfunction resulting from cancer treatments; however, further research is required to establish its efficacy in this area .

作用机制

奈比洛尔盐酸盐通过选择性阻断心脏中的β1肾上腺素能受体来发挥作用,从而降低心率和血压。这种作用有助于控制高血压和改善心脏功能。 该药物还具有血管扩张作用,这进一步促进了其降压作用 .

分子靶点和通路: 奈比洛尔盐酸盐的主要分子靶点是β1肾上腺素能受体。 通过阻断该受体,该药物抑制了儿茶酚胺的结合,而儿茶酚胺负责提高心率和血压 .

相似化合物的比较

奈比洛尔盐酸盐在β受体阻滞剂中独树一帜,因为它对β1肾上腺素能受体具有高度选择性,并具有血管扩张作用。类似的化合物包括:

阿替洛尔: 另一种β1选择性β受体阻滞剂,但血管扩张作用较小.

普萘洛尔: 一种非选择性β受体阻滞剂,会影响β1和β2受体.

生物活性

Nebivolol hydrochloride is a highly selective beta-1 adrenergic receptor antagonist that has garnered attention for its unique pharmacological profile and biological activity. This article delves into the compound's mechanisms of action, therapeutic effects, and relevant clinical studies, supported by data tables and findings from diverse sources.

Nebivolol primarily functions as a cardioselective beta-1 blocker , which means it selectively inhibits the beta-1 adrenergic receptors predominantly found in the heart. This action leads to a decrease in heart rate and myocardial contractility, contributing to its antihypertensive effects. Notably, nebivolol also promotes vasodilation through the stimulation of nitric oxide (NO) synthase, enhancing endothelial function and reducing systemic vascular resistance.

- Nitric Oxide Mediated Vasodilation : Nebivolol induces vasodilation via a nitric oxide- and cGMP-dependent mechanism, with an effective concentration (EC50) of approximately 11.36 μM in renal arteries . This dual action not only lowers blood pressure but also improves endothelial health.

Pharmacological Profile

The pharmacological profile of nebivolol includes its affinity for various receptors, which can be summarized in the following table:

| Receptor Type | Affinity (Ki values) |

|---|---|

| Beta-1 | 0.88 nM |

| Beta-2 | 2400 nM |

| 5-HT1A | 20 nM |

| Alpha-1 | 4000 nM |

| H1 | 1160 nM |

| D2 | 700 nM |

This selective action on beta-1 receptors makes nebivolol particularly effective for treating conditions like hypertension and heart failure without the adverse effects commonly associated with non-selective beta-blockers .

Clinical Studies and Findings

Numerous studies have validated the efficacy and safety of nebivolol in clinical settings. Below are key findings from significant research:

- Efficacy in Heart Failure : A study involving elderly patients with heart failure demonstrated that nebivolol significantly reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo .

- Hypertension Management : In a nationwide study with 6356 patients, nebivolol effectively lowered both systolic and diastolic blood pressure over six weeks without serious adverse events . The results indicated that patients experienced a better overall sense of well-being compared to other treatments.

- Endothelial Function Improvement : A small study showed that nebivolol treatment resulted in a greater increase in forearm blood flow following nitroglycerin administration compared to placebo, suggesting an improvement in endothelial function .

Case Study 1: Efficacy in Hypertensive Patients

In a randomized controlled trial, patients receiving nebivolol exhibited significant reductions in blood pressure levels over a six-month period compared to those on placebo. The average reduction in systolic blood pressure was noted to be around 12 mmHg (p < 0.001) across varying dosages (5 mg, 10 mg, and 20 mg) .

Case Study 2: Tolerance to Nitrates

A study involving healthy individuals indicated that nebivolol may reduce nitrate tolerance typically associated with long-term nitrate therapy. Participants receiving nebivolol showed a significantly higher increase in forearm blood flow after nitroglycerin administration than those receiving placebo (96% vs. 54%, p < 0.05) .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nebivolol hydrochloride in pharmaceutical formulations?

Methodological Answer:

- Reverse-Phase HPLC : Use a Lichrospher C-18 column (200 × 4.6 mm) with a mobile phase of 50 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile (45:55 v/v), detecting at 282 nm .

- HPTLC : Employ silica gel 60F₂₅₄ plates with toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v) as the mobile phase. Quantify densitometrically at 281 nm (Rf = 0.33 ± 0.02) .

- UV Spectrophotometry : Measure absorbance at 282 nm using a pH 7.4 buffer. Calibrate with standard solutions (2–10 µg/ml) .

Q. How can researchers address the low aqueous solubility of this compound in bioavailability studies?

Methodological Answer:

- Liquisolid Compacts : Optimize using polyethylene glycol 400 (solubility enhancer), Fujicalin (carrier), and Aerosil 200 (coating agent). This system improves dissolution rates by 88% within 120 min .

- Solubility Screening : Test surfactants like Kolliphor RH 40 (highest solubility: 157.83 ± 1.07 mg/mL) or nonionic surfactants (e.g., Tween 80) .

Q. What is the pharmacological basis for Nebivolol’s β1-adrenergic receptor selectivity?

Methodological Answer:

- Nebivolol exhibits β1 selectivity (IC₅₀ = 0.8 nM) due to its stereospecific interaction with adrenergic receptors. Confirm selectivity via competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) .

- At concentrations >10 mg, it becomes non-selective, blocking β2 receptors. Validate via in vitro models (e.g., isolated rat atria) .

Advanced Research Questions

Q. How can formulation parameters for transdermal patches be systematically optimized?

Methodological Answer:

- Experimental Design : Use Central Composite Design (CCD) to optimize polymer concentration (e.g., Eudragit RL100/RS100), drug loading, and patch thickness. Evaluate responses (e.g., in vitro diffusion, moisture content) .

- Drug-Polymer Compatibility : Validate via FTIR and DSC to detect interactions. For example, Eudragit RS100 shows optimal compatibility and sustained release over 24 hours .

Q. What strategies resolve discrepancies in solubility data across different studies?

Methodological Answer:

- Contextual Validation : Compare solvent systems (e.g., DMSO vs. ethanol) and purity grades (≥98% required). For instance, DMSO solubility is 60 mg/mL (135.78 mM), while ethanol is 4.4 mg/mL .

- Replicate Conditions : Standardize pH (7.4 buffer), temperature (25°C), and surfactant ratios (e.g., Kolliphor RH 40 vs. Gelucire 48/16) .

Q. How to validate stability-indicating methods for forced degradation studies?

Methodological Answer:

- Forced Degradation : Expose Nebivolol to acid/alkali hydrolysis, oxidation (H₂O₂), heat (60°C), and UV light. Monitor degradation products via HPTLC (Rf shifts) or HPLC (new peaks) .

- Validation Parameters : Include linearity (500–3000 ng/spot), LOD (63.10 ng/spot), and LOQ (191.23 ng/spot) .

Q. What experimental approaches reconcile contradictions in nitric oxide (NO) release mechanisms?

Methodological Answer:

- In Vitro/In Vivo Correlation : Use endothelial cell cultures to measure NO production (via Griess assay) and compare with in vivo vasodilation in hypertensive rat models .

- Receptor Profiling : Differentiate endothelial NO synthase (eNOS) activation from β-blockade effects using selective inhibitors (e.g., L-NAME) .

Q. How to handle co-formulation challenges when estimating Nebivolol with other antihypertensives (e.g., Cilnidipine)?

Methodological Answer:

- HPTLC Dual Analysis : Use toluene-ethyl acetate-methanol (8:6:4 v/v) to resolve Nebivolol (Rf = 0.29) and Cilnidipine (Rf = 0.69). Validate linearity (100–1000 ng/spot for Nebivolol) and recovery (100.57–101.94%) .

属性

CAS 编号 |

152520-56-4 |

|---|---|

分子式 |

C22H26ClF2NO4 |

分子量 |

441.9 g/mol |

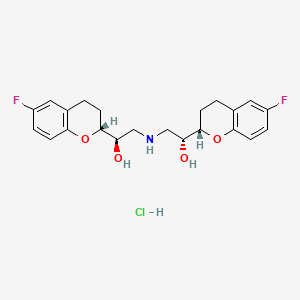

IUPAC 名称 |

(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1 |

InChI 键 |

JWEXHQAEWHKGCW-VCVZPGOSSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

手性 SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

规范 SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。